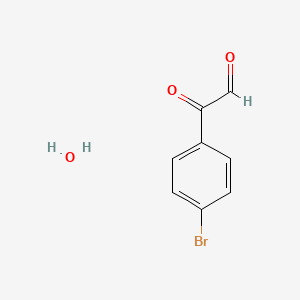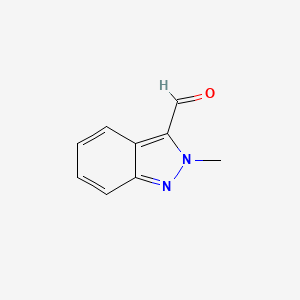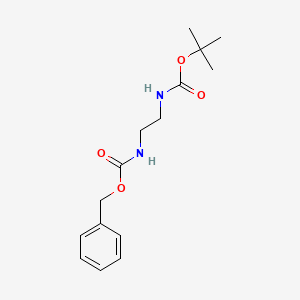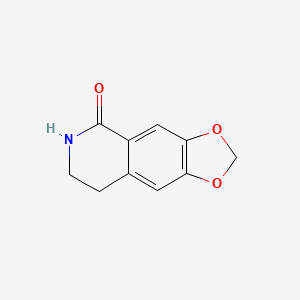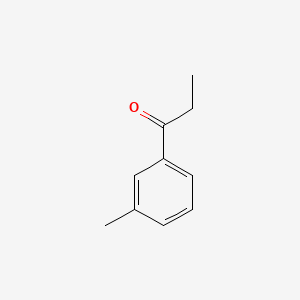
3'-Methylpropiophenone
Übersicht
Beschreibung
3’-Methylpropiophenone is a chemical compound with the molecular formula C10H12O . It is used in various chemical reactions .
Synthesis Analysis
The most straightforward route of synthesis for compounds like 3’-Methylpropiophenone is by reacting the suitably substituted bromopropiophenone with methylamine .Molecular Structure Analysis
The molecular structure of 3’-Methylpropiophenone can be represented by the IUPAC Standard InChI: InChI=1S/C10H12O/c1-3-10(11)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3 .Chemical Reactions Analysis
3’-Methylpropiophenone can participate in various types of chemical reactions. The types of reactions it can undergo include combination, decomposition, single-replacement, double-replacement, and combustion .Physical And Chemical Properties Analysis
3’-Methylpropiophenone has a density of 1.0±0.1 g/cm3, a boiling point of 230.3±9.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C. Its enthalpy of vaporization is 46.7±3.0 kJ/mol, and its flash point is 98.1±8.8 °C .Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Reactions
3'-Methylpropiophenone, as a part of the propiophenone family, has been studied in the context of palladium-catalyzed reactions. Research indicates that 2-hydroxy-2-methylpropiophenone undergoes multiple arylation through C-C and C-H bond cleavages when treated with aryl bromides in the presence of a palladium catalyst. This process results in the formation of tetraarylethanes and diarylisochroman-ones, highlighting the compound's utility in complex organic syntheses (Wakui et al., 2004).
Electrocarboxylation Studies
The electrocarboxylation of 4-methylpropiophenone, a related compound, has been examined under mild conditions. Studies have shown that the enantiodiscrimination efficiency of the electrocarboxylation process depends on specific molecular features such as the nucleophilic quinuclidine nitrogen atom and the OH group of the inductors (Zhao et al., 2011).
Molecular Structure and Spectroscopy
Extensive experimental and theoretical studies have been conducted on the molecular structure and vibrational spectra of 4'-methylpropiophenone (MPP). These studies include detailed interpretations of its infrared and Raman spectra, providing valuable insights into the molecule's structural and electronic properties (Karunakaran & Balachandran, 2014).
Chemical Synthesis of Medical Compounds
Research into the synthesis of disubstituted catechol derivatives has shown the relevance of 3',4'-dihydroxy-2-methylpropiophenone as a comparator in studying potent inhibitors of catechol O-methyltransferase (COMT), an enzyme involved in catecholamine metabolism. This indicates the compound's potential use in developing medical treatments (Bäckström et al., 1989).
Diffusion and Partition Coefficients
Studies determining the diffusion and partition coefficients of 2-hydroxy-2-methylpropiophenone, a structurally related compound, in nanoporous networks have implications for its application in microfluidic devices and hydrogel formation (Shin, Yu, & Kim, 2017).
Bio-based Chemical Production
Research on 3-hydroxypropionic acid, a derivative of propiophenone, highlights its importance as a platform chemical for producing various compounds like acrylic acid, 1,3-propanediol, and acrylonitrile. This emphasizes the role of propiophenone derivatives in bio-based chemical production (Vidra & Németh, 2017).
Wirkmechanismus
Target of Action
It’s known that 3’-methylpropiophenone is a chemical compound used in the synthesis of other complex molecules
Mode of Action
It’s known that it serves as a precursor in the synthesis of complex molecules . The compound’s interaction with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
As a precursor in the synthesis of complex molecules, it’s likely involved in various biochemical pathways . The downstream effects of these pathways are yet to be fully understood.
Result of Action
As a precursor in the synthesis of complex molecules, it’s likely to have significant effects at the molecular and cellular levels
Action Environment
Environmental factors can influence the action, efficacy, and stability of chemical compounds
Safety and Hazards
3’-Methylpropiophenone is a combustible liquid that causes serious eye irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure . It is also recommended to wear suitable protective equipment and to prevent the dispersion of dust .
Zukünftige Richtungen
While specific future directions for 3’-Methylpropiophenone are not mentioned in the search results, the field of electroorganic chemistry, which includes the study of compounds like 3’-Methylpropiophenone, is on the verge of a renaissance due to its greenness, sustainability, atom economy, step economy, and inherent safety .
Biochemische Analyse
Biochemical Properties
3’-Methylpropiophenone plays a significant role in biochemical reactions due to its reactive ketone group. It interacts with various enzymes and proteins, facilitating different biochemical processes. For instance, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The ketone group in 3’-Methylpropiophenone can undergo reduction to form secondary alcohols, which are crucial intermediates in metabolic pathways. Additionally, it can interact with cytochrome P450 enzymes, leading to its hydroxylation and subsequent metabolism .
Cellular Effects
3’-Methylpropiophenone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in oxidative stress response and detoxification pathways. The compound can modulate cell signaling pathways by interacting with specific receptors and enzymes, leading to changes in cellular responses. For example, 3’-Methylpropiophenone can induce the expression of antioxidant enzymes, thereby enhancing the cell’s ability to counteract oxidative stress .
Molecular Mechanism
At the molecular level, 3’-Methylpropiophenone exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. The compound can inhibit or activate enzymes involved in metabolic pathways, leading to changes in the flux of metabolites. For instance, 3’-Methylpropiophenone can inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of other compounds. Additionally, it can influence gene expression by modulating transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Methylpropiophenone can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term studies have shown that 3’-Methylpropiophenone can have sustained effects on cellular function, including prolonged activation of detoxification pathways and modulation of gene expression. These temporal effects are crucial for understanding the compound’s long-term impact on cellular processes .
Dosage Effects in Animal Models
The effects of 3’-Methylpropiophenone vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and promote detoxification processes. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Studies in animal models have shown that 3’-Methylpropiophenone can induce liver toxicity at high doses, characterized by elevated levels of liver enzymes and histopathological changes. These findings highlight the importance of dosage optimization in experimental settings .
Metabolic Pathways
3’-Methylpropiophenone is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The compound undergoes hydroxylation and reduction reactions, leading to the formation of metabolites that can be further conjugated and excreted. These metabolic pathways are essential for the detoxification and elimination of 3’-Methylpropiophenone from the body. The compound’s metabolism can also influence the levels of other metabolites, affecting overall metabolic flux .
Transport and Distribution
Within cells and tissues, 3’-Methylpropiophenone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, such as the liver and adipose tissue. This distribution pattern is crucial for understanding the compound’s pharmacokinetics and its potential effects on different organs .
Subcellular Localization
3’-Methylpropiophenone exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals. This subcellular localization is essential for its interaction with specific enzymes and receptors, thereby modulating its biochemical effects. Understanding the subcellular distribution of 3’-Methylpropiophenone is crucial for elucidating its mechanism of action .
Eigenschaften
IUPAC Name |
1-(3-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-10(11)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVNQIJBHWOZRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199699 | |
| Record name | 3'-Methylpropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51772-30-6 | |
| Record name | 1-(3-Methylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51772-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Methylpropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051772306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-Methylpropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-methylpropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.170 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3'-METHYLPROPIOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRV2PZ9ZV1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The research found that UAE resulted in a higher yield of volatile compounds from Asarum sieboldii Miq. compared to SD. [] While the study doesn't explicitly state the relative concentrations of 2',4'-Dimethoxy-3'-methylpropiophenone obtained through each method, it highlights that UAE is particularly effective for extracting thermally unstable and non-volatile compounds. Depending on the chemical properties of 2',4'-Dimethoxy-3'-methylpropiophenone, it is possible that its presence and concentration in the extracted oils could be significantly influenced by the extraction method used. Further research focusing on this specific compound would be needed to confirm this.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



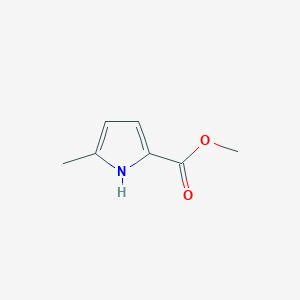

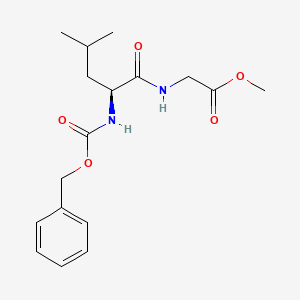
![6,7-Dihydro-5h-cyclopenta[b]pyridin-2-ol](/img/structure/B1582587.png)


